molecular formula C25H25N3OS B12224338 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one

Cat. No.: B12224338
M. Wt: 415.6 g/mol
InChI Key: OJYGTIPYEKHMDU-UHFFFAOYSA-N
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Description

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core with benzyl, phenyl, and sulfanyl substituents. Pyrazolo[1,5-a]pyrimidine scaffolds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one

InChI

InChI=1S/C25H25N3OS/c1-16-22(15-20-11-7-5-8-12-20)25(30-19(4)18(3)29)28-24(26-16)23(17(2)27-28)21-13-9-6-10-14-21/h5-14,19H,15H2,1-4H3

InChI Key

OJYGTIPYEKHMDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SC(C)C(=O)C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanylbutanone side chain under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrimidine derivatives often differ in substituents at positions 2, 3, 5, 6, and 7, which influence their physicochemical and biological properties. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound C₂₈H₂₅N₃OS ~451.6 (estimated) 6-Benzyl, 2,5-dimethyl, 3-phenyl, 7-sulfanylbutanone Under investigation
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK13) C₁₉H₂₁N₃O₃ 339.4 5-(3,5-dimethoxyphenyl), 2-isopropyl Kinase inhibitors, anticancer
5-(3,5-Dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK49) C₁₇H₁₅N₅O₅ 369.3 5-(3,5-dinitrophenyl), 2-isopropyl Enzyme modulation
3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine C₁₆H₁₁N₃O₂S₂ 341.4 3-phenylsulfonyl, 7-(2-thienyl) Not specified

Key Structural Insights :

  • Substituent Diversity : The target compound’s 6-benzyl and 7-sulfanyl groups distinguish it from MK13/MK49 (methoxy/nitro groups at position 5) and the thienyl-substituted analogue.
  • Electron-Withdrawing vs.
Physicochemical Properties

Using the lumping strategy (grouping structurally similar compounds for property prediction), the target compound likely shares solubility and reactivity trends with other pyrazolopyrimidines:

  • Lipophilicity : The benzyl and phenyl groups increase hydrophobicity compared to MK13 (polar methoxy groups).
  • Stability : Sulfanyl groups can undergo oxidation, whereas sulfonyl (as in the thienyl analogue) enhances stability.

Biological Activity

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, characterized by the presence of various functional groups including a benzyl , dimethyl , phenyl , and sulfanyl moiety. This unique arrangement contributes to its distinct chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Properties : It has been shown to enhance the activity of Parkin ligase, which is crucial in cellular processes related to neurodegenerative diseases such as Parkinson's disease. This interaction is mediated through binding to cysteine residues in the Parkin structure, promoting its functional activity.
  • Anticancer Effects : The compound has demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve modulation of signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate its full spectrum of activity against various pathogens .

The biological effects of this compound are thought to be mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound could modulate receptor activity related to neurotransmitter signaling, contributing to its neuroprotective effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated enhancement of Parkin ligase activity in neurodegenerative models.
Showed significant inhibition of proliferation in cancer cell lines with IC50 values ranging from 0.86 µM to 1.3 µM.
Identified potential antimicrobial effects against specific bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidineLacks sulfanyl groupLower neuroprotective activity
4-MethylthiazoleContains thiazole ringDifferent core structure; used in antimicrobial applications
3-AminopyrazoleContains an amino groupDifferent reactivity; used in anti-inflammatory research

The structural features of this compound allow it to effectively modulate biological pathways, making it a candidate for further therapeutic exploration.

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